molecular formula C21H26NO3+ B12819344 Etipirium CAS No. 54505-25-8

Etipirium

Cat. No.: B12819344
CAS No.: 54505-25-8
M. Wt: 340.4 g/mol
InChI Key: VQBOTFUMIIUSAV-UHFFFAOYSA-N
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Description

Etipirium iodide (CAS: 3478-15-7; molecular formula: C21H26INO3) is a quaternary ammonium compound classified under HS6 code 293390 . Its molecular weight is 467.347 g/mol, and it is listed as a specified pharmaceutical ingredient in international trade databases .

Properties

CAS No.

54505-25-8

Molecular Formula

C21H26NO3+

Molecular Weight

340.4 g/mol

IUPAC Name

2-(1-methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C21H26NO3/c1-22(14-8-9-15-22)16-17-25-20(23)21(24,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,24H,8-9,14-17H2,1H3/q+1

InChI Key

VQBOTFUMIIUSAV-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Etipirium typically involves a series of chemical reactions that include the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally involves the formation of key intermediates that are subsequently transformed into the final product under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Etipirium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve reduction reactions.

    Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate nucleophiles or electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of this compound.

Scientific Research Applications

Etipirium has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Etipirium involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound Iodide and Similar Compounds

Compound Name (INN) CAS Number Structural Class Therapeutic Use/Mechanism Key Distinguishing Features
This compound iodide 3478-15-7 Quaternary ammonium compound Suspected anticholinergic/antiseptic Iodide counterion; aromatic backbone
Ethacridine 442-16-0 Acridine derivative Antiseptic, abortifacient Planar acridine ring; intercalates DNA
Ethoheptazine 77-15-6 Opioid analgesic Pain management (μ-opioid agonist) Piperidine core; lacks halogens
Ethyl carfluzepate 65400-85-3 Benzodiazepine derivative Anxiolytic, muscle relaxant 1,4-benzodiazepine backbone; ester group
Eticiopride 84226-12-0 Benzamide antipsychotic Dopamine D2 antagonist Sulfonamide group; selective receptor binding

Structural and Functional Differences

This compound vs. Ethacridine: this compound’s quaternary ammonium structure contrasts with Ethacridine’s acridine core. Clinical Use: Ethacridine is explicitly used for wound disinfection and labor induction, whereas this compound’s applications remain undocumented .

This compound vs. Benzodiazepines (e.g., Ethyl carfluzepate) :

  • Benzodiazepines target GABAA receptors to enhance inhibitory neurotransmission, whereas this compound’s quaternary ammonium structure suggests a role in blocking acetylcholine receptors .

This compound vs. Opioids (e.g., Ethoheptazine) :

  • Ethoheptazine’s piperidine structure enables opioid receptor binding, a mechanism absent in this compound’s charged ammonium group .

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